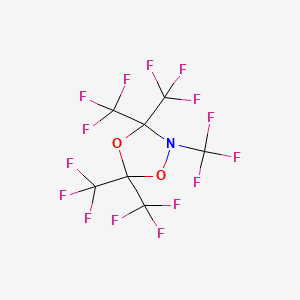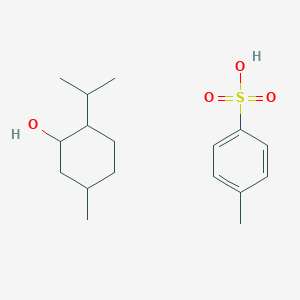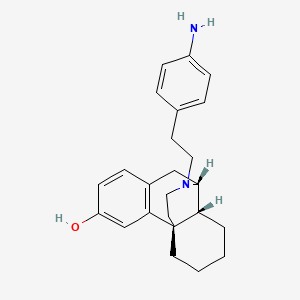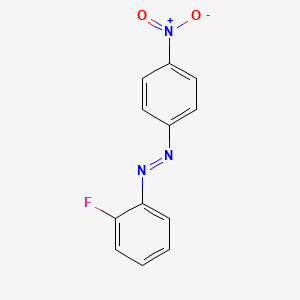
(E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a fluorophenyl group and a nitrophenyl group, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.
Azo Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of azo compounds like this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized under certain conditions to form different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite, zinc dust in acetic acid, and catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Reduction: The major products are the corresponding amines.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.
Biology: May be used in studies involving azo compounds and their biological activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of (E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo various chemical transformations, influencing its biological and chemical activity. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
相似化合物的比较
Similar Compounds
- (E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene
- (E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene
- (E)-1-(2-Methylphenyl)-2-(4-nitrophenyl)diazene
Uniqueness
(E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene is unique due to the presence of the fluorine atom, which can influence its reactivity, stability, and interactions with other molecules. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity in biological systems.
属性
CAS 编号 |
62820-75-1 |
|---|---|
分子式 |
C12H8FN3O2 |
分子量 |
245.21 g/mol |
IUPAC 名称 |
(2-fluorophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8FN3O2/c13-11-3-1-2-4-12(11)15-14-9-5-7-10(8-6-9)16(17)18/h1-8H |
InChI 键 |
WXYNUOKBZQFFEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


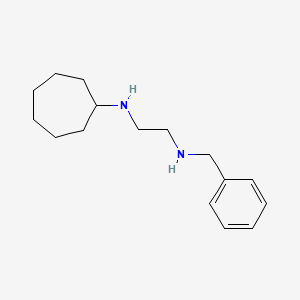
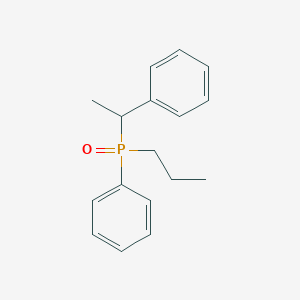
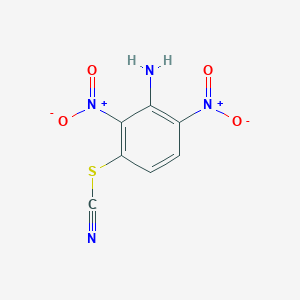
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)

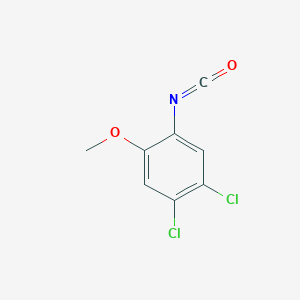
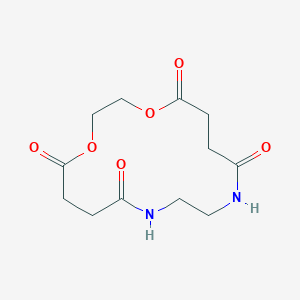
![4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14513091.png)
